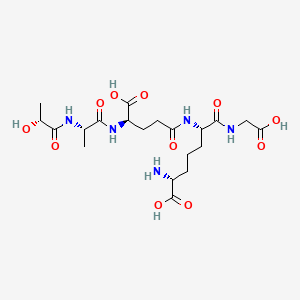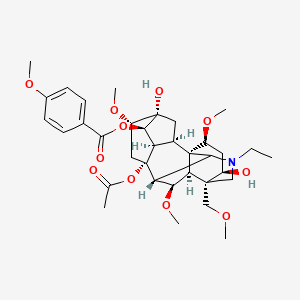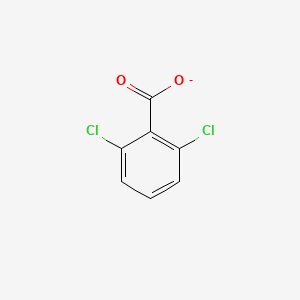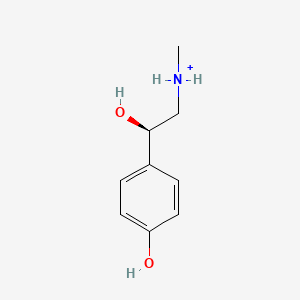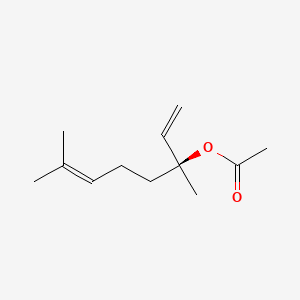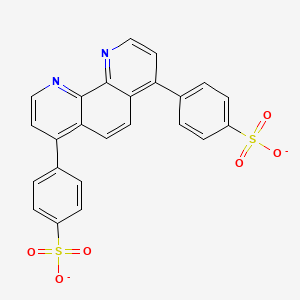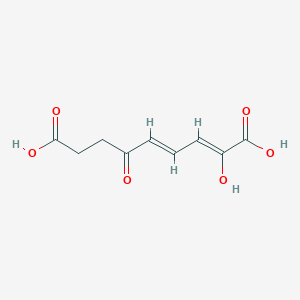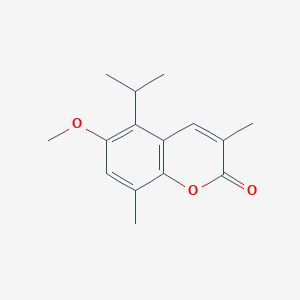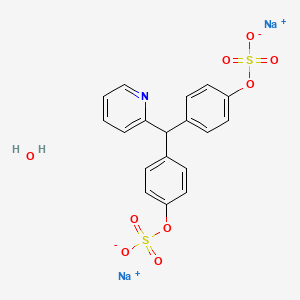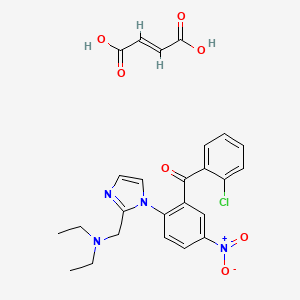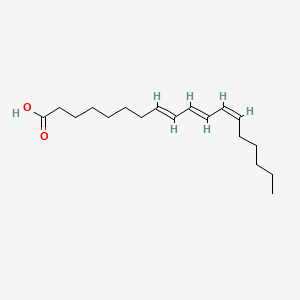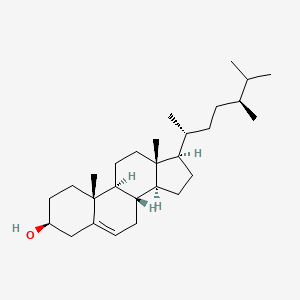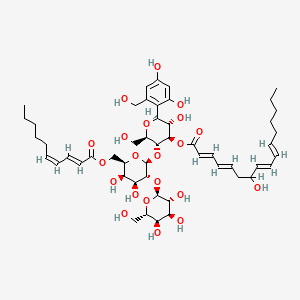
Fusacandin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fusacandin A is a natural product found in Fusarium sambucinum with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Antifungal Properties
Fusacandin A, known for its antifungal properties, is produced by Paenibacillus polymyxa. Choi et al. (2008) investigated the fusaricidin synthetase gene (fusA) in P. polymyxa E681, revealing its crucial role in fusaricidin biosynthesis. The study emphasized fusA's involvement in generating various fusaricidins, confirming its antifungal activity against Fusarium oxysporum and highlighting its potential as an antifungal agent (Choi et al., 2008).
Antibacterial and Antimicrobial Effects
Fusidic acid, a fusacandin-related compound, exhibits notable activity against staphylococcal infections. Howden and Grayson (2006) discussed the emergence of fusidic acid resistance, particularly among methicillin-resistant Staphylococcus aureus (MRSA), due to monotherapy and topical application. The study underscores the necessity of combining fusidic acid with other agents for effective MRSA treatment and highlights its potential in treating chronic infections (Howden & Grayson, 2006).
Anticoagulant and Antithrombotic Properties
Studies on fucans, a class of sulfated polysaccharides rich in sulfated l-fucose, have shown significant anticoagulant and antithrombotic effects. Research on fucans isolated from various algae, such as Sargassum vulgare, revealed their potential in prolonging activated partial thromboplastin time (aPTT) and exhibiting high antithrombotic action in vivo. These findings suggest the potential use of fusacandin analogs in therapeutic applications related to blood coagulation and thrombosis prevention (Dore et al., 2013).
Antioxidant and Anti-inflammatory Effects
Fucoidans, closely related to fusacandin, have been studied for their antioxidant and anti-inflammatory properties. Phull and Kim (2017) explored the anti-inflammatory potential of fucoidan, highlighting its role in inhibiting inflammatory responses and regulating pro-inflammatory targets. This indicates the potential application of fusacandin analogs in treating inflammation-related ailments (Phull & Kim, 2017).
Anticancer Properties
Fusacandin-related compounds, like fucoidans and heterofucans, have shown promise in anticancer research. For example, Costa et al. (2011) discovered that heterofucans from the seaweed Sargassum filipendula induce apoptosis in HeLa cells. This finding opens the possibility of using fusacandin analogs as novel chemotherapeutics against certain types of cancer (Costa et al., 2011).
Eigenschaften
CAS-Nummer |
166407-33-6 |
|---|---|
Produktname |
Fusacandin A |
Molekularformel |
C51H74O21 |
Molekulargewicht |
1023.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1 |
InChI-Schlüssel |
XRQGNAQBXJWDHO-BPNMBZMZSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
Synonyme |
fusacandin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



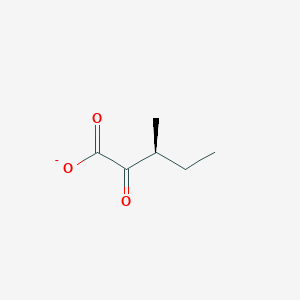
![2-[benzyl-[2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1236396.png)
